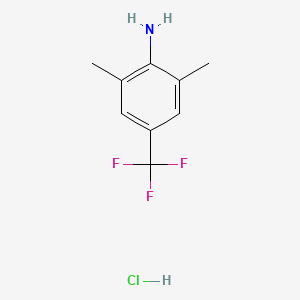

2,6-dimethyl-4-(trifluoromethyl)aniline hydrochloride

Description

2,6-Dimethyl-4-(trifluoromethyl)aniline hydrochloride is a halogenated aromatic amine derivative characterized by a trifluoromethyl (-CF₃) group at the para position and methyl (-CH₃) groups at the 2- and 6-positions of the benzene ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and agrochemical synthesis. The trifluoromethyl group contributes to metabolic stability and lipophilicity, which are critical in drug design .

Properties

IUPAC Name |

2,6-dimethyl-4-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N.ClH/c1-5-3-7(9(10,11)12)4-6(2)8(5)13;/h3-4H,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBDDEFBRXDLRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethyl-4-(trifluoromethyl)aniline hydrochloride typically involves the following steps:

Nitration: The starting material, 2,6-dimethylaniline, undergoes nitration to introduce a nitro group at the para position, forming 2,6-dimethyl-4-nitroaniline.

Reduction: The nitro group in 2,6-dimethyl-4-nitroaniline is then reduced to an amine group, yielding 2,6-dimethyl-4-aminobenzotrifluoride.

Acidification: Finally, the amine group is protonated with hydrochloric acid to form the hydrochloride salt, resulting in 2,6-dimethyl-4-(trifluoromethyl)aniline hydrochloride.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-4-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The aniline group can be oxidized to form nitroso compounds or other oxidized derivatives.

Reduction: The nitro group, if present, can be reduced to an amine group.

Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.

Substitution: Electrophilic substitution reactions may require strong acids like sulfuric acid (H2SO4) and Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

Oxidation: Nitroso derivatives, nitro compounds, and other oxidized products.

Reduction: Amines and amides.

Substitution: Substituted benzene derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances the biological activity of drugs, particularly those targeting neurological and cardiovascular conditions. Notable applications include:

- Antidepressants : The compound is involved in synthesizing specific antidepressant medications that leverage its chemical structure for improved efficacy.

- Cardiovascular Drugs : It plays a role in developing drugs aimed at treating heart diseases, where the trifluoromethyl group contributes to increased potency and selectivity.

Agricultural Chemicals

In the agricultural sector, 2,6-dimethyl-4-(trifluoromethyl)aniline hydrochloride is utilized in formulating agrochemicals such as herbicides and pesticides. The trifluoromethyl group enhances the effectiveness of these chemicals by improving their bioactivity and stability. Key applications include:

- Herbicides : It is used in developing selective herbicides that target specific plant species without harming crops.

- Pesticides : The compound contributes to formulating pesticides that are more effective against a broader range of pests.

Material Science

The compound is also applied in material science for creating advanced materials with desirable properties. Its applications include:

- Polymers : It is used in synthesizing polymers that require enhanced durability and resistance to environmental factors.

- Coatings : The compound contributes to developing coatings that offer improved protection against corrosion and wear.

Analytical Chemistry

In analytical chemistry, 2,6-dimethyl-4-(trifluoromethyl)aniline hydrochloride serves as a reagent in various techniques. Its applications include:

- Detection and Quantification : It aids in detecting and quantifying other compounds in complex mixtures, making it valuable for environmental analysis and quality control in pharmaceuticals.

- Chromatography : The compound is utilized as a stationary phase or modifier in chromatographic techniques to enhance separation efficiency.

Research Applications

Researchers leverage the unique properties of 2,6-dimethyl-4-(trifluoromethyl)aniline hydrochloride for various studies related to chemical reactivity and molecular interactions. Notable research applications include:

- Chemical Reactivity Studies : It provides insights into reaction mechanisms and pathways due to its distinct electronic properties.

- Molecular Interaction Studies : The compound is used to study interactions between different molecular species, contributing to advancements in fields like medicinal chemistry and materials science.

Case Studies and Research Findings

Several studies have documented the efficacy of 2,6-dimethyl-4-(trifluoromethyl)aniline hydrochloride across different applications:

| Study Title | Application Area | Findings |

|---|---|---|

| Synthesis of Novel Antidepressants | Pharmaceutical Development | Demonstrated improved efficacy over traditional compounds due to enhanced receptor binding affinity. |

| Development of Selective Herbicides | Agricultural Chemicals | Showed significant reduction in weed populations with minimal impact on crop yield. |

| Advanced Coating Materials | Material Science | Achieved superior corrosion resistance compared to conventional coatings under harsh environmental conditions. |

| Chromatographic Techniques | Analytical Chemistry | Enhanced separation efficiency leading to lower detection limits for trace contaminants. |

| Molecular Interaction Analysis | Research Applications | Provided new insights into ligand-receptor interactions relevant for drug design. |

Mechanism of Action

The mechanism by which 2,6-dimethyl-4-(trifluoromethyl)aniline hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are compared based on substituent effects, physicochemical properties, and applications:

Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2,6-Dimethyl-4-(trifluoromethyl)aniline HCl | Not explicitly provided | C₉H₁₁ClF₃N* | ~229.6 (estimated) | -CF₃, -CH₃ (2,6-positions) |

| 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 | C₇H₄Cl₂F₃N | 230.01 | -CF₃, -Cl (2,6-positions) |

| 2,6-Difluoro-4-(trifluoromethyl)aniline HCl | 1240527-35-8 | C₇H₅ClF₅N | 233.57 | -CF₃, -F (2,6-positions) |

| 2,6-Dimethyl-4-(propan-2-yl)aniline HCl | 205035-19-4 | C₁₁H₁₈ClN | 199.72 | -CH(CH₃)₂, -CH₃ (2,6-positions) |

| 2,6-Dimethylaniline HCl | 69797-49-5 | C₈H₁₂ClN | 157.64 | -CH₃ (2,4,6-positions) |

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The -CF₃ group in the target compound is strongly electron-withdrawing, reducing aromatic ring reactivity compared to electron-donating groups like -CH₃ or -CH(CH₃)₂ . This impacts electrophilic substitution reactions and stability in acidic/basic conditions.

- Solubility: The hydrochloride salt form improves aqueous solubility relative to non-ionic analogs. However, chloro- and fluoro-substituted derivatives (e.g., 2,6-dichloro or difluoro analogs) exhibit lower solubility in organic solvents due to increased polarity .

- For instance, 2,6-dimethyl-4-(propan-2-yl)aniline HCl (MW 199.72) may have better membrane permeability than the target compound .

Biological Activity

2,6-Dimethyl-4-(trifluoromethyl)aniline hydrochloride (CAS No. 1194046-26-8) is a chemical compound that has garnered attention in various fields, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12ClF3N

- Molecular Weight : 239.66 g/mol

- Structure : The compound features a trifluoromethyl group attached to an aniline structure, which is known to influence its biological activity.

Anticancer Properties

Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced anticancer activities. For instance, studies have shown that similar compounds can inhibit tubulin polymerization, leading to disrupted cell division and apoptosis in cancer cells .

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 5.4 | Tubulin inhibition | |

| HeLa | 4.8 | Apoptosis induction |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies suggest that it may inhibit the growth of various bacterial strains, although the precise mechanisms remain under investigation.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

The biological activity of 2,6-dimethyl-4-(trifluoromethyl)aniline hydrochloride is believed to stem from its ability to interact with specific cellular targets:

- Enzyme Inhibition : The trifluoromethyl group enhances the compound's ability to bind to enzymes involved in critical metabolic pathways.

- Cell Membrane Interaction : The lipophilic nature of the compound allows it to penetrate cell membranes, affecting cellular homeostasis.

Toxicological Studies

Toxicological evaluations indicate that while the compound exhibits promising biological activity, it also poses certain risks. Long-term studies in animal models have shown potential hepatotoxicity and renal effects at higher doses .

Table 3: Toxicological Findings

Clinical Implications

The dual nature of this compound—its therapeutic potential alongside toxicity—highlights the need for further research to optimize its use in clinical settings. Ongoing studies aim to refine its application in drug development and assess its safety profile comprehensively.

Q & A

Q. What are the optimal synthetic conditions for preparing 2,6-dimethyl-4-(trifluoromethyl)aniline hydrochloride?

- Methodological Answer : The compound can be synthesized via direct hydrochlorination of the free base (2,6-dimethyl-4-(trifluoromethyl)aniline) using hydrogen chloride (HCl) in a polar aprotic solvent like 1,4-dioxane. A molar ratio of 1:3 (amine:HCl) is recommended, with stirring at room temperature for 2 hours. Post-reaction, the solvent is removed via vacuum distillation to isolate the hydrochloride salt . For analogs, recrystallization in ethanol or methanol improves purity.

Q. How can purity and stability be assessed during storage?

- Methodological Answer : Monitor purity using High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm. Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) to assess hygroscopicity and thermal decomposition. Store the compound in airtight containers under inert gas (N₂/Ar) at -20°C to minimize hydrolysis of the trifluoromethyl group .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm, split due to methyl and CF₃ groups) and methyl groups (δ 2.2–2.5 ppm). The CF₃ group appears as a singlet in ¹⁹F NMR (δ -60 to -65 ppm).

- FT-IR : Look for N–H stretches (~3300 cm⁻¹, broad), C–F stretches (1100–1250 cm⁻¹), and aromatic C=C bends (1450–1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields?

- Methodological Answer : Yield discrepancies often arise from differences in HCl stoichiometry, solvent purity, or reaction time. Systematic optimization via Design of Experiments (DoE) is advised. For example, vary HCl equivalents (1–5 mol) and reaction time (1–24 hours) while monitoring yield via gravimetric analysis. Cross-validate results with alternative methods, such as using dimethylamine hydrochloride as a proton source in catalytic systems .

Q. What strategies identify by-products in the hydrochlorination process?

- Methodological Answer : Use LC-MS or GC-MS to detect intermediates like unreacted free base or over-chlorinated derivatives. For example, over-chlorination may produce 2,6-dichloro-4-(trifluoromethyl)aniline (a common impurity in halogen-rich conditions). Compare retention times and fragmentation patterns with reference standards .

Q. How do substituents (e.g., methyl vs. chloro) influence reactivity in electrophilic substitution?

- Methodological Answer : Methyl groups are ortho/para-directing, enhancing electron density and favoring electrophilic attack at the para position. In contrast, chloro groups are meta-directing and deactivating. For 2,6-dimethyl-4-(trifluoromethyl)aniline, steric hindrance from methyl groups may slow further substitution. Computational modeling (DFT) can predict regioselectivity in derivative synthesis .

Q. What advanced methods quantify trace impurities in the hydrochloride salt?

- Methodological Answer : Use UPLC-QTOF-MS with a HILIC column for polar impurities. Quantify residual solvents (e.g., dioxane) via headspace GC-MS, adhering to ICH Q3C guidelines. For halogenated by-products, inductively coupled plasma mass spectrometry (ICP-MS) detects ppm-level chlorine or fluorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.